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molecular formula C6F5COOH<br>C7HF5O2 B1217977 Pentafluorobenzoic acid CAS No. 602-94-8

Pentafluorobenzoic acid

Cat. No. B1217977
M. Wt: 212.07 g/mol
InChI Key: YZERDTREOUSUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763702

Procedure details

In a three-necked flask provided with a stirring device, a reflux condenser, and a thermometer, 13.90 g (66 m.mols) of pentafluorobenzoic acid, 40 g of ethylene glycol, and 0.82 g (11 m.mols) of calcium hydroxide were placed and heated and the ensuant reaction was continued for 6 hours, with the reaction temperature gradually lowered meanwhile from the initial level of 140° C. to the terminal level of 110° C. After the reaction was completed, pentafluorobenzene was isolated by distillation. By the distillation, pentafluorobenzene was obtained in an amount of 8.02 g (48 m.mols), i.e. in a yield of 72.8%. By gas chromatography, the product was found to have purity of not less than 99.0%. The solution remaining after the distillation could be recycled through the subsequent cycle of reaction, though the pentafluorobenzoic acid as the starting material remained in the solution.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7](C(O)=O)=[C:6]([F:11])[C:5]([F:12])=[C:4]([F:13])[C:3]=1[F:14].[OH-].[Ca+2].[OH-]>C(O)CO>[F:1][C:2]1[C:3]([F:14])=[C:4]([F:13])[C:5]([F:12])=[C:6]([F:11])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C(=O)O)F)F)F)F
Step Two
Name
Quantity
0.82 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
40 g
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked flask provided with a stirring device, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
the ensuant reaction
CUSTOM
Type
CUSTOM
Details
level of 140° C.
CUSTOM
Type
CUSTOM
Details
to the terminal level of 110° C

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C(=C(C(=C(C1)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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